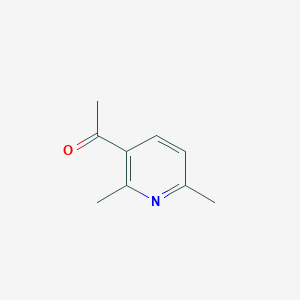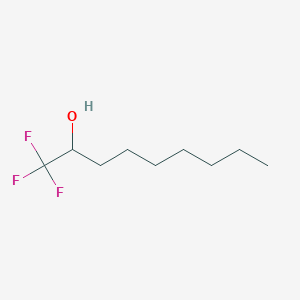
(s)-(-)-1,1,1-Trifluorononan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, yields, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, spectral properties, etc .科学研究应用
Behaviour and Fate in Drinking Water Treatment
Perfluoroalkyl and polyfluoroalkyl substances (PFASs), which may include compounds similar to "(s)-(-)-1,1,1-Trifluorononan-2-ol," have been studied for their characteristics and fate in drinking water treatment processes. PFASs are aliphatic compounds containing carbon-fluorine bonds, making them resistant to chemical, physical, and biological degradation. These substances, due to their persistence, have been detected globally in the aquatic environment, including drinking water. Their fate during water treatment is influenced by their structural properties such as functional groups, carbon chain length, and hydrophilicity/hydrophobicity. Most drinking water treatment processes, including coagulation, flocculation, sedimentation, and filtration, do not substantially remove PFASs if present in raw water. However, activated carbon adsorption, ion exchange, and high-pressure membrane filtration may effectively control these contaminants, with challenges posed by branched isomers and shorter chain PFAS replacement products (Rahman, Peldszus, & Anderson, 2014).
Microbial Degradation in the Environment
The environmental biodegradability of polyfluoroalkyl chemicals, including those similar to "(s)-(-)-1,1,1-Trifluorononan-2-ol," has been reviewed, focusing on their microbial degradation. These substances can degrade to perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), raising concerns due to their toxicity profiles. Laboratory investigations suggest that microbial degradation plays a significant role in understanding the environmental fate of these compounds. The review provides insights into quantitative and qualitative relationships between precursors and PFSAs or PFCAs, microbial degradation pathways, and novel degradation intermediates and products. It highlights the need for further biodegradation studies, environmental monitoring, and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Mejia Avendaño, 2013).
Emerging Applications in Organic Light-Emitting Diodes (OLEDs)
The BODIPY-based materials, which include fluorinated compounds, have shown promise in applications such as sensors, organic thin-film transistors, organic photovoltaics, and notably as active materials in organic light-emitting diodes (OLEDs). These materials have been identified as potential 'metal-free' infrared emitters, inspired by their aggregation-induced emission (AIE) properties. This review suggests BODIPY-based materials could inspire future developments in OLEDs and other applications, highlighting the innovative use of fluorinated compounds in advanced technology (Squeo & Pasini, 2020).
安全和危害
未来方向
属性
IUPAC Name |
(2S)-1,1,1-trifluorononan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h8,13H,2-7H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKPJIUKYONDSL-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@@H](C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(-)-1,1,1-Trifluorononan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)thio]-3-nitrobenzoic acid](/img/structure/B125196.png)
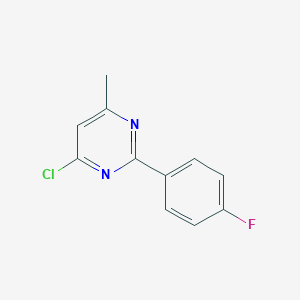
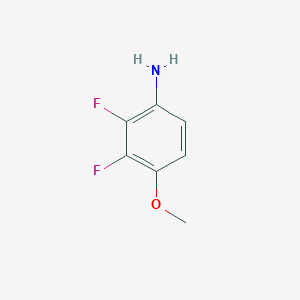
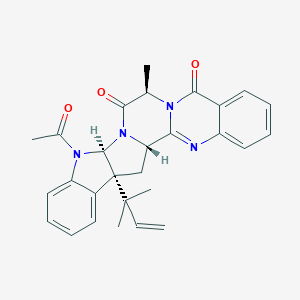
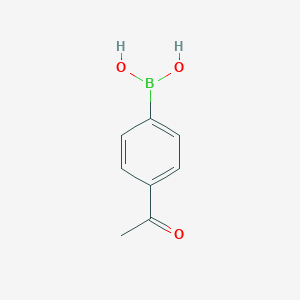
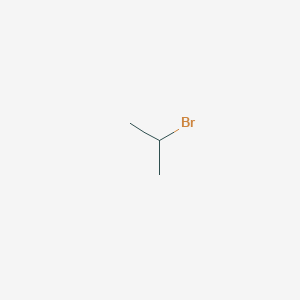
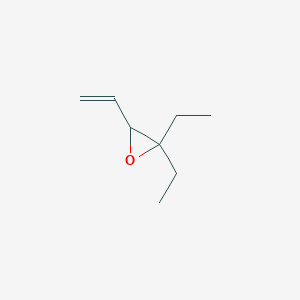
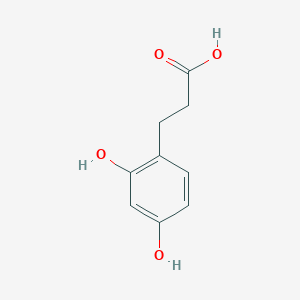
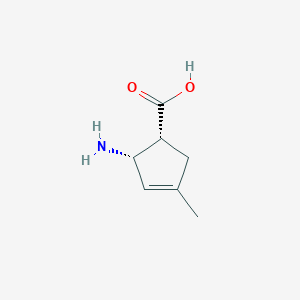
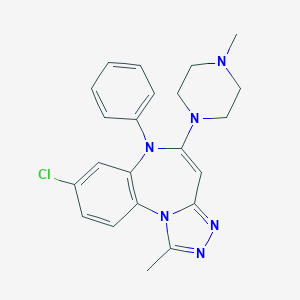
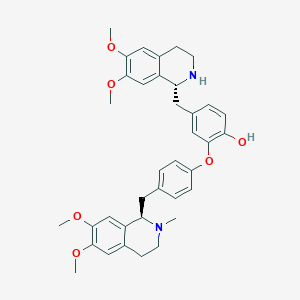
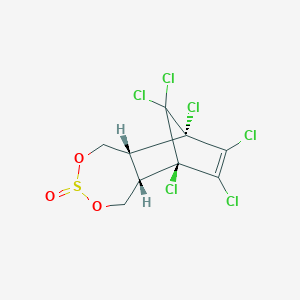
![2'-(((tert-Butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B125220.png)
